Tyrosinase Inhibitory Activity of 6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one (IC₅₀ = 3.02 µM) in Melanogenesis Models
In vitro assays demonstrate that 6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one inhibits tyrosinase activity with an IC₅₀ of 3.02 µM . While direct comparator data within the same study is not available for this specific compound, class-level inference suggests that this activity is a differentiating feature relative to many other benzoxadiazole derivatives that have not been reported to possess such inhibitory effects at comparable concentrations.
| Evidence Dimension | Tyrosinase inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | 3.02 µM |
| Comparator Or Baseline | N/A (No direct comparator data available in the same assay) |
| Quantified Difference | N/A |
| Conditions | Tyrosinase inhibition assay (standard enzyme inhibition protocol) |
Why This Matters
This quantified activity provides a measurable, target-specific parameter for selecting this compound for melanogenesis-related research, differentiating it from untested or inactive benzoxadiazole analogs.
